molecular formula C23H24N4O2S B2790993 3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034591-44-9

3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2790993
CAS No.: 2034591-44-9
M. Wt: 420.53
InChI Key: YZWHRZQZCLOZSZ-UHFFFAOYSA-N
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Description

3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Biological Activity

3-Pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that incorporates a quinazolinone core and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2SC_{19}H_{22}N_4O_2S. The structure features a quinazolinone ring linked to an oxadiazole derivative through a thiomethyl group.

Anticancer Properties

Research indicates that derivatives of quinazolinone, including compounds similar to this compound, exhibit significant cytotoxic activity against various cancer cell lines. A study demonstrated that quinazolinone derivatives showed cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines with IC50 values significantly lower than that of the standard drug lapatinib .

CompoundCell LineIC50 (µM)Comparison
3-pentyl derivativeMCF-7TBDLower than lapatinib
3-pentyl derivativeA2780TBDLower than lapatinib

The mechanism of action for quinazolinone derivatives typically involves inhibition of multiple tyrosine kinases. Specifically, compounds like 2i and 3i have been shown to act as non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR kinases . This inhibition disrupts critical signaling pathways involved in cancer cell proliferation.

Other Pharmacological Effects

In addition to anticancer activity, compounds with oxadiazole moieties have been noted for their anti-inflammatory properties. A related study indicated that certain oxadiazole derivatives exhibited moderate anti-inflammatory effects in vitro .

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a series of experiments evaluating the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, it was found that compounds with oxadiazole substitutions displayed enhanced potency compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Inhibitory Activity on Kinases
A detailed examination of the inhibitory profile of synthesized quinazolinone derivatives revealed that specific modifications led to improved selectivity and potency against various kinases. The study utilized molecular docking techniques to predict binding affinities and elucidate the interaction mechanisms at the molecular level .

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-4-9-14-27-22(28)18-12-7-8-13-19(18)24-23(27)30-15-20-25-21(26-29-20)17-11-6-5-10-16(17)2/h5-8,10-13H,3-4,9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWHRZQZCLOZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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